1-Cyclopentyl-3-flouro-5-methylbenzene
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Overview
Description
1-Cyclopentyl-3-flouro-5-methylbenzene is an organic compound with the molecular formula C12H15F. It is characterized by a cyclopentyl group attached to a benzene ring, which also bears a fluorine atom and a methyl group.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-flouro-5-methylbenzene typically involves the following steps:
Synthetic Routes: The preparation begins with the cyclopentylation of a suitable benzene derivative, followed by the introduction of the fluorine and methyl groups. Common reagents used in these steps include cyclopentyl bromide, fluorinating agents like N-fluorobenzenesulfonimide (NFSI), and methylating agents such as methyl iodide.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclopentyl-3-flouro-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom and the formation of cyclopentylmethylbenzene.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-bearing carbon, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-3-flouro-5-methylbenzene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the interaction of fluorinated organic molecules with biological systems, providing insights into the effects of fluorine substitution on biological activity.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of drug candidates targeting various diseases.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-3-flouro-5-methylbenzene exerts its effects involves:
Comparison with Similar Compounds
1-Cyclopentyl-3-flouro-5-methylbenzene can be compared with other similar compounds, such as:
1-Cyclopentyl-3-chloro-5-methylbenzene: This compound has a chlorine atom instead of a fluorine atom, which can result in different reactivity and biological activity.
1-Cyclopentyl-3-flouro-4-methylbenzene: The position of the methyl group is different, which can affect the compound’s chemical properties and interactions with molecular targets.
1-Cyclopentyl-2-flouro-5-methylbenzene: The fluorine atom is located at a different position on the benzene ring, leading to variations in the compound’s reactivity and applications.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVOLXGJBNKBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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